molecular formula C18H41N3O4 B15180300 Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate CAS No. 94023-57-1

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate

Cat. No.: B15180300
CAS No.: 94023-57-1
M. Wt: 363.5 g/mol
InChI Key: OEYISMOCJILKRY-UHFFFAOYSA-N
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Description

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate (CAS 94023-57-1) is an amphoteric surfactant derived from beta-alanine, featuring a dodecyl (C12) hydrophobic chain and a carboxyethyl hydrophilic group, with an ammonium counterion . Its structure enables dual functionality as a cationic and anionic surfactant, depending on pH, making it effective in emulsification, foaming, and cleansing applications. The compound is a white crystalline powder soluble in water and organic solvents, offering versatility in formulations requiring pH stability and compatibility with diverse solvents .

Properties

CAS No.

94023-57-1

Molecular Formula

C18H41N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate

InChI

InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3

InChI Key

OEYISMOCJILKRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s performance is influenced by its alkyl chain length, substituents, and counterion. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Alkyl Chain/Substituent Counterion Key Applications
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate 94023-57-1 C18H38N4O15S Dodecyl (C12) Ammonium Industrial detergents, emulsifiers
Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate 14960-06-6 C18H35NNaO4 Dodecyl (C12) Sodium Cosmetics, pharmaceuticals, drug delivery
Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate 93982-27-5 C24H43NNa2O4 9-Octadecenyl (C18) Sodium Industrial emulsions, high-stability formulations
N-(2-carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine 50695-81-3 C24H45NO5 1-Oxooctadecyl (C18) Specialty surfactants, lipid-based systems
N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine 70521-73-2 C23H47NO4 2-Hydroxyoctadecyl (C18) Biocompatible formulations, personal care

Key Findings

Counterion Impact
  • Ammonium vs. Sodium Salts : The ammonium counterion enhances solubility in polar solvents and improves compatibility with cationic formulations, whereas sodium salts (e.g., 14960-06-6) are preferred in neutral to alkaline environments, such as cosmetics and pharmaceuticals, due to their stability and mildness .
  • Disodium Variants : Longer alkyl chains (e.g., 9-octadecenyl in 93982-27-5) increase hydrophobicity, enhancing micelle formation for industrial-grade emulsifiers .
Alkyl Chain Modifications
  • C12 vs. C18 Chains : Shorter chains (C12) improve water solubility and foaming capacity, ideal for detergents. Longer chains (C18) enhance oil-binding and emulsification stability, suited for heavy-duty applications .
  • Functionalized Chains : Hydroxy or oxo groups (e.g., 70521-73-2, 50695-81-3) introduce hydrogen bonding, improving biocompatibility for personal care or drug delivery .

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